molecular formula C20H17N5O4 B15106594 9-(2-methoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

9-(2-methoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B15106594
M. Wt: 391.4 g/mol
InChI Key: NBYKFNWHAHCXPY-UHFFFAOYSA-N
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Description

This compound belongs to the purine-6-carboxamide family, characterized by a bicyclic purine core substituted at positions 2 and 9 with aryl groups. The 2-(4-methoxyphenyl) and 9-(2-methoxyphenyl) substituents introduce distinct electronic and steric effects due to the methoxy groups’ positions on the aromatic rings.

Properties

Molecular Formula

C20H17N5O4

Molecular Weight

391.4 g/mol

IUPAC Name

9-(2-methoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide

InChI

InChI=1S/C20H17N5O4/c1-28-12-9-7-11(8-10-12)18-22-15(17(21)26)16-19(24-18)25(20(27)23-16)13-5-3-4-6-14(13)29-2/h3-10H,1-2H3,(H2,21,26)(H,23,27)

InChI Key

NBYKFNWHAHCXPY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4OC)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-methoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate methoxyphenyl derivatives with a purine precursor under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

9-(2-methoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl groups, often using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

9-(2-methoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 9-(2-methoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to fit into active sites of enzymes, thereby modulating their activity. Pathways involved may include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 9-(2-methoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, highlighting substituent variations and their implications:

Compound Name Substituents (Position 2 and 9) Molecular Formula Key Differences References
9-(2-Methoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 2-(4-methoxyphenyl), 9-(2-methoxyphenyl) C₂₀H₁₉N₅O₄ Baseline compound : Dual methoxy groups at para (C4) and ortho (C2) positions optimize electronic effects and steric bulk.
2-(3-Hydroxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 2-(3-hydroxyphenyl), 9-(3-methoxyphenyl) C₁₉H₁₇N₅O₄ Hydroxy vs. methoxy : The 3-hydroxyphenyl group increases polarity and hydrogen-bonding capacity but reduces metabolic stability compared to methoxy groups.
2-(2,4-Dimethoxyphenyl)-8-oxo-9-phenyl-8,9-dihydro-7H-purine-6-carboxamide 2-(2,4-dimethoxyphenyl), 9-phenyl C₂₀H₁₉N₅O₄ Dimethoxy substitution : Enhanced electron-donating effects at C2 and C4 may improve binding affinity but increase steric hindrance.
2-(4-Ethoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 2-(4-ethoxyphenyl), 9-(2-methoxyphenyl) C₂₁H₂₁N₅O₄ Ethoxy vs. methoxy : The ethoxy group increases lipophilicity, potentially enhancing membrane permeability but slowing metabolic clearance.
8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide 2-methyl, 9-(4-methylphenyl) C₁₄H₁₃N₅O₂ Alkyl vs. aryl substituents : Methyl groups reduce aromatic interactions but simplify synthesis. Lower molecular weight may limit target specificity.

Analysis of Substituent Effects

  • Methoxy Positioning : The para-methoxy group on the C2-phenyl (4-methoxyphenyl) enhances electron donation, stabilizing resonance structures, while the ortho-methoxy on the C9-phenyl (2-methoxyphenyl) introduces steric constraints that may influence binding pocket interactions .
  • Hydroxy vs. Methoxy : Hydroxyl groups (e.g., 3-hydroxyphenyl in ) improve solubility but are prone to glucuronidation, reducing bioavailability compared to methoxy-substituted analogs.
  • Ethoxy vs. Methoxy : Ethoxy groups (e.g., ) extend the half-life in vivo due to slower oxidative metabolism but may reduce aqueous solubility.
  • Dimethoxy Substitution : Compounds like 2-(2,4-dimethoxyphenyl) () exhibit stronger electron-donating effects but face challenges in synthetic scalability.

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